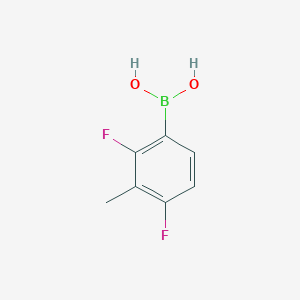

(2,4-Difluoro-3-methylphenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,4-difluoro-3-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEVQAPSBQZFLML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)F)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2,4-Difluoro-3-methylphenyl)boronic acid chemical properties

An In-Depth Technical Guide to (2,4-Difluoro-3-methylphenyl)boronic acid: Properties, Synthesis, and Applications

Introduction

This compound is a substituted arylboronic acid that serves as a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its structural complexity, featuring a specific arrangement of two electron-withdrawing fluorine atoms and an electron-donating methyl group, offers chemists nuanced control over the electronic and steric properties of target molecules. The significance of fluorinated synthons in drug discovery is well-established; the strategic incorporation of fluorine atoms can enhance crucial pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[1]

This guide provides a comprehensive technical overview of this compound for researchers, medicinal chemists, and drug development professionals. It covers the compound's fundamental physicochemical properties, outlines a robust synthetic pathway, details its primary application in palladium-catalyzed cross-coupling reactions, and provides essential safety and handling protocols.

Part 1: Physicochemical Properties & Characterization

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. These characteristics dictate its handling, reactivity, and analytical profile.

| Property | Value | Source |

| CAS Number | 1619980-13-0 | [2] |

| Molecular Formula | C₇H₇BF₂O₂ | [3] |

| Molecular Weight | 171.94 g/mol | [2][3] |

| Appearance | Typically an off-white to white solid | General Knowledge |

| Purity | ≥98% (Commercial Grade for Lab Use) | [2] |

| InChI Key | UEVQAPSBQZFLML-UHFFFAOYSA-N | [2] |

Solubility and Stability: Like most arylboronic acids, this compound is generally soluble in polar organic solvents such as tetrahydrofuran (THF), methanol, and dimethyl sulfoxide (DMSO). It exhibits limited solubility in nonpolar solvents and water. The compound is stable under normal laboratory conditions, though it is prone to dehydration to form its cyclic anhydride (a trimeric boroxine) upon heating or under vacuum. This process is typically reversible upon addition of water. For long-term storage, it should be kept in a cool, dry environment away from strong oxidizing agents.[4]

Expected Spectroscopic Signature

-

¹H NMR (in DMSO-d₆):

-

B(OH)₂: A broad singlet appearing around δ 8.0-8.5 ppm. This signal is exchangeable with D₂O.

-

Aromatic Protons: Two signals in the aromatic region (δ 7.0-7.8 ppm). One proton will appear as a triplet or doublet of doublets due to coupling with the two adjacent fluorine atoms. The other proton will appear as a doublet of doublets, coupling to one fluorine and the other aromatic proton.

-

CH₃: A singlet corresponding to the three methyl protons, expected around δ 2.1-2.4 ppm.

-

-

¹³C NMR (in DMSO-d₆):

-

Aromatic Carbons: Six distinct signals are expected. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants (¹JCF ≈ 240-260 Hz) and will be significantly downfield. The carbon attached to the boronic acid group will be visible, though sometimes broadened. Other carbons will show smaller two- or three-bond C-F couplings.

-

CH₃ Carbon: A single peak in the aliphatic region (δ 15-25 ppm).

-

-

¹⁹F NMR (in DMSO-d₆):

-

Two distinct signals are expected for the two chemically non-equivalent fluorine atoms, likely appearing as complex multiplets due to F-F and F-H coupling.

-

-

Mass Spectrometry (ESI-):

-

The expected molecular ion peak would be at m/z = 171.04 [M-H]⁻.

-

Part 2: Synthesis and Purification

The synthesis of arylboronic acids is a well-established transformation in organic chemistry, typically proceeding through an organometallic intermediate.

Retrosynthetic Analysis

The most direct synthetic route involves the formation of a carbon-boron bond, disconnecting the molecule to a corresponding aryl halide and a boron electrophile.

Synthetic Protocol: Halogen-Metal Exchange Route

This protocol is based on established methods for synthesizing similar fluorinated arylboronic acids.[5][6] The key transformation is a lithium-halogen exchange at low temperature, followed by quenching with an electrophilic boron source.

Materials:

-

1-Bromo-2,4-difluoro-3-methylbenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Triisopropyl borate (B(OiPr)₃)

-

Hydrochloric Acid (HCl), 1 M

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 1-bromo-2,4-difluoro-3-methylbenzene (1.0 eq). Anhydrous THF is added to dissolve the starting material.

-

Cooling: The reaction vessel is cooled to -78 °C using a dry ice/acetone bath.

-

Causality: This low temperature is critical to prevent side reactions and decomposition of the highly reactive aryllithium intermediate that will be formed.

-

-

Lithiation: n-Butyllithium (1.1 eq) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred at -78 °C for 1 hour after the addition is complete.

-

Causality: The n-BuLi performs a halogen-metal exchange with the aryl bromide, generating the nucleophilic aryllithium species. A slight excess ensures full conversion of the starting material.

-

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour and then allowed to slowly warm to room temperature overnight.

-

Causality: The aryllithium attacks the electrophilic boron atom of the borate ester. Using a sterically hindered borate like triisopropyl borate helps prevent the formation of over-arylated borate complexes.

-

-

Hydrolysis (Workup): The reaction is quenched by the slow addition of 1 M HCl. The mixture is stirred vigorously for 1-2 hours until two clear layers are observed.

-

Causality: The acidic workup hydrolyzes the borate ester to the desired boronic acid.

-

-

Extraction and Isolation: The aqueous layer is separated and extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by slurry in hexanes to yield the pure this compound.

Part 3: Chemical Reactivity and Key Applications

The synthetic value of this compound is overwhelmingly derived from its participation in the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Coupling Reaction

First reported by Akira Suzuki in 1979, this reaction has become one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl and substituted styrene structures.[7] Its advantages include mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing byproducts.[8]

Catalytic Cycle Mechanism: The reaction is catalyzed by a palladium(0) complex and proceeds through a well-understood catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Experimental Protocol: Suzuki-Miyaura Coupling

This generic protocol describes the coupling of this compound with a representative aryl bromide.

Materials:

-

This compound (1.2 eq)

-

Aryl Bromide (1.0 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq)

-

Solvent (e.g., Toluene/Water, Dioxane/Water)

Step-by-Step Methodology:

-

Reagent Charging: To a reaction vessel, add the aryl bromide (1.0 eq), this compound (1.2 eq), the base (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Causality: A slight excess of the boronic acid is used to ensure complete consumption of the often more valuable aryl halide. The base is crucial for activating the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[9]

-

-

Solvent Addition: Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Causality: A biphasic solvent system is common, with the organic solvent solubilizing the aryl halide and catalyst, and the aqueous phase dissolving the inorganic base and facilitating the formation of the active boronate.

-

-

Degassing: Seal the vessel and degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes, or by using several freeze-pump-thaw cycles.

-

Causality: This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.

Applications in Drug Discovery

The incorporation of boronic acids into medicinal chemistry programs has surged, leading to several FDA-approved drugs.[10][11] Boronic acids can act as transition-state analogs to inhibit serine proteases or form reversible covalent bonds with biological targets.[12]

This compound is a valuable building block for constructing complex molecular scaffolds. The specific substitution pattern is not arbitrary:

-

Fluorine Atoms: The two fluorine atoms act as strong electron-withdrawing groups, which can modulate the pKa of the boronic acid and influence the electronics of the aromatic ring. In a drug candidate, they can block sites of metabolism and form favorable interactions (e.g., hydrogen bonds) with protein targets.[1]

-

Methyl Group: The methyl group provides steric bulk and can be used to probe specific pockets in a binding site, potentially improving selectivity and potency.

This reagent is therefore ideal for generating libraries of novel biaryl compounds for screening in oncology, inflammatory, and infectious disease programs, where such scaffolds are prevalent.[1][13]

Part 4: Safety and Handling

As with all laboratory reagents, proper handling of this compound is essential. The following information is based on safety data for structurally related compounds.[4][14][15]

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| Precautionary Statement | Description |

| P261 | Avoid breathing dust. |

| P280 | Wear protective gloves/eye protection/face protection. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[16]

-

Avoid inhalation of dust and direct contact with skin and eyes.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.[4]

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound stands out as a highly versatile and valuable reagent for chemical synthesis. Its utility is anchored in its efficacy in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation. For professionals in drug discovery and materials science, the compound's unique trifunctional substitution pattern provides a sophisticated tool for introducing precisely tuned steric and electronic features into novel molecular architectures. A thorough understanding of its properties, synthesis, and safe handling is paramount to fully leveraging its synthetic potential.

References

-

PubChem. (n.d.). (2,6-Difluoro-3-methylphenyl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). [2,3-Difluoro-4-(trifluoromethyl)phenyl]boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2014). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

-

Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. Retrieved from [Link]

-

Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(13), 3057. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

-

Penner, N. C., et al. (2022). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 27(22), 7990. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

-

PubChem. (n.d.). (4-Fluoro-3-methylphenyl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. Retrieved from [Link]

-

Asher, S. A., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(25), 4777-4780. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Trifluoromethylphenylboronic acid [1H NMR] Spectrum. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. (2,6-Difluoro-3-methylphenyl)boronic acid | C7H7BF2O2 | CID 16427092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.no [fishersci.no]

- 5. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. [2,3-Difluoro-4-(trifluoromethyl)phenyl]boronic acid | C7H4BF5O2 | CID 51342043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Synthesis of (2,4-Difluoro-3-methylphenyl)boronic acid

Introduction: The Strategic Importance of (2,4-Difluoro-3-methylphenyl)boronic acid

This compound (CAS 1619980-13-0) is a highly valuable, fluorinated arylboronic acid derivative that serves as a critical building block in modern synthetic chemistry. Its utility is most pronounced in the realm of drug discovery and materials science, primarily as a coupling partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The specific arrangement of two fluorine atoms and a methyl group on the phenyl ring imparts unique electronic and steric properties to the molecule. These substitutions can significantly influence the pharmacokinetic and pharmacodynamic profiles of resulting drug candidates, often enhancing metabolic stability, binding affinity, and membrane permeability. This guide provides an in-depth exploration of the primary synthetic routes to this key intermediate, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis to aid researchers in selecting the optimal pathway for their specific needs.

Retrosynthetic Analysis: Devising the Path Forward

A logical approach to the synthesis of this compound begins with a retrosynthetic disconnection of the carbon-boron bond. This analysis reveals two principal strategies, both of which rely on the formation of a nucleophilic arylmetallic intermediate that is subsequently trapped by an electrophilic boron source.

Caption: Retrosynthetic analysis of this compound.

The two major pathways are:

-

The Grignard Route: Employing an arylmagnesium halide (Grignard reagent) formed from the corresponding aryl bromide.

-

The Organolithium Route: Utilizing an aryllithium species generated either through halogen-lithium exchange or by direct deprotonation (Directed ortho-Metalation).

This guide will dissect both methodologies, providing the technical details necessary for successful laboratory execution.

Synthesis Route 1: The Grignard Reaction Pathway

This classical and robust method is often the first choice for synthesizing arylboronic acids due to its operational simplicity and the commercial availability of the required aryl bromide precursor.

Principle and Mechanistic Considerations

The synthesis proceeds in two main stages:

-

Grignard Reagent Formation: Metallic magnesium undergoes an oxidative insertion into the carbon-bromine bond of 1-bromo-2,4-difluoro-3-methylbenzene. This reaction is typically initiated in an ethereal solvent like tetrahydrofuran (THF).

-

Borylation and Hydrolysis: The highly nucleophilic Grignard reagent attacks the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate B(Oi-Pr)₃. This forms a tetracoordinate boronate complex. Subsequent acidic workup hydrolyzes the boronate ester to yield the final boronic acid.

The choice of triisopropyl borate over the smaller trimethyl borate is a critical decision rooted in reaction control. The bulky isopropoxy groups sterically hinder the boron center, which significantly reduces the rate of a second addition of the Grignard reagent.[1] This second addition would lead to the formation of an undesired diarylborinic acid byproduct, thereby lowering the yield of the target molecule. While historically, these reactions were performed at cryogenic temperatures (-60 °C or lower) to maximize selectivity, modern protocols have shown that excellent yields can be achieved at more accessible temperatures, such as 0 °C to -10 °C, especially when using hindered borates.[2]

Detailed Experimental Protocol: Grignard Route

Starting Material: 1-Bromo-2,4-difluoro-3-methylbenzene (Commercially Available) Key Reagents: Magnesium turnings, Triisopropyl borate, Tetrahydrofuran (THF, anhydrous), Hydrochloric acid (HCl)

Step-by-Step Methodology:

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen/argon inlet, and a rubber septum. The entire apparatus must be flame-dried or oven-dried and assembled hot under a positive pressure of inert gas to ensure anhydrous conditions.

-

Initiation: Magnesium turnings (1.2 equivalents) are placed in the flask. A small crystal of iodine can be added as an initiator. Anhydrous THF is added to cover the magnesium.

-

Grignard Formation: A solution of 1-bromo-2,4-difluoro-3-methylbenzene (1.0 equivalent) in anhydrous THF is prepared. Approximately 10% of this solution is added to the magnesium suspension. The reaction mixture is gently warmed until the color of the iodine fades and bubbling is observed, indicating the initiation of Grignard formation. The remaining aryl bromide solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for an additional 1-2 hours to ensure complete conversion.

-

Borylation: In a separate, flame-dried flask under inert atmosphere, a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF is prepared and cooled to -10 °C to 0 °C using an ice-salt or ice-acetone bath.

-

Addition: The freshly prepared Grignard reagent is transferred via cannula into the cold triisopropyl borate solution at a rate that maintains the internal temperature below 0 °C.

-

Quench and Hydrolysis: After the addition is complete, the reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The reaction is carefully quenched by the slow, dropwise addition of 2M aqueous HCl. The mixture is stirred vigorously for 30-60 minutes until two clear layers are formed.

-

Workup and Isolation: The layers are separated. The aqueous layer is extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: Crude this compound is typically a solid that can be purified by recrystallization from a suitable solvent system (e.g., hot water, or a mixture of ether and hexanes) or by trituration with cold hexanes.[3]

Synthesis Route 2: The Lithiation-Borylation Pathway

Principle and Mechanistic Considerations

For the synthesis of this compound, the most logical approach is a halogen-lithium exchange from 1-bromo-2,4-difluoro-3-methylbenzene. This reaction is extremely fast, even at cryogenic temperatures (-78 °C), and is driven by the formation of the more stable aryllithium species.

The reaction sequence is as follows:

-

Halogen-Lithium Exchange: The aryl bromide starting material is dissolved in an anhydrous ethereal solvent (typically THF) and cooled to -78 °C. An organolithium reagent, most commonly n-butyllithium (n-BuLi), is added dropwise. The lithium atom rapidly exchanges with the bromine.

-

Borylation and Hydrolysis: The resulting aryllithium is immediately quenched by the addition of a trialkyl borate (e.g., triisopropyl borate) at -78 °C. The subsequent workup with aqueous acid is identical to the Grignard route.

The causality for performing this reaction at -78 °C is twofold:

-

Stability of the Aryllithium: Aryllithium reagents, while more stable than their alkyl counterparts, can still be reactive towards solvents like THF at higher temperatures. The low temperature minimizes side reactions.

-

Selectivity of Borylation: The reaction between the highly reactive aryllithium and the borate ester is extremely rapid. Performing the addition at low temperature ensures controlled reaction and prevents over-addition, even with less hindered borates like trimethyl borate.[5]

Detailed Experimental Protocol: Lithiation-Borylation Route

Starting Material: 1-Bromo-2,4-difluoro-3-methylbenzene Key Reagents: n-Butyllithium (n-BuLi, typically 1.6 M or 2.5 M in hexanes), Triisopropyl borate, Tetrahydrofuran (THF, anhydrous)

Step-by-Step Methodology:

-

Apparatus Setup: A flame-dried, two-necked round-bottom flask is equipped with a magnetic stirrer, a nitrogen/argon inlet, and a rubber septum for reagent addition.

-

Initial Charge: A solution of 1-bromo-2,4-difluoro-3-methylbenzene (1.0 equivalent) in anhydrous THF is added to the flask. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise via syringe over 15-20 minutes, ensuring the internal temperature remains below -70 °C. The mixture is stirred at -78 °C for an additional 30-60 minutes.

-

Borylation: Triisopropyl borate (1.5 equivalents) is added dropwise, again maintaining the temperature at -78 °C. After addition, the reaction is stirred at this temperature for 1-2 hours.

-

Warming and Quench: The cooling bath is removed, and the reaction is allowed to warm slowly to room temperature overnight.

-

Hydrolysis and Workup: The reaction is quenched by the addition of 1N or 2N HCl. The subsequent extraction, drying, and solvent removal steps are identical to those described in the Grignard protocol.

-

Purification: The crude product is purified by recrystallization or trituration as previously described.

Caption: Comparative workflow for Grignard vs. Lithiation-Borylation synthesis.

Comparative Analysis and Data

Both the Grignard and lithiation routes are highly effective for preparing this compound. The choice between them often depends on laboratory equipment, reagent availability, and scale.

| Parameter | Grignard Route | Lithiation-Borylation Route | Rationale & Justification |

| Temperature | 0 °C to Room Temp. | -78 °C (Cryogenic) | The Grignard reagent is less reactive and more thermally stable than the aryllithium species, allowing for more convenient reaction temperatures. |

| Reagent Handling | Magnesium turnings (solid) | n-Butyllithium (pyrophoric liquid) | n-BuLi requires more stringent handling techniques (syringes, inert atmosphere) due to its pyrophoric nature. |

| Reaction Time | Generally longer (formation + reaction) | Very fast (exchange + quench) | Halogen-lithium exchange is nearly instantaneous at -78 °C, making the overall process potentially quicker if setup time is not considered.[4] |

| Functional Group Tolerance | Limited (incompatible with acidic protons, some carbonyls) | Limited (incompatible with electrophilic groups) | Both organometallic intermediates are strong bases and nucleophiles; the Grignard reagent is generally considered slightly more tolerant of certain functional groups. |

| Typical Yields | Good to Excellent (70-90%) | Good to Excellent (70-85%) | Both methods are well-established and capable of providing high yields when executed under proper anhydrous conditions. |

| Scalability | Generally preferred for large scale | More challenging on large scale | The need for cryogenic cooling and handling of large volumes of pyrophoric reagents makes the lithiation route more complex to scale up. |

Purification and Characterization

Purification: Arylboronic acids are often challenging to purify via standard silica gel chromatography due to their polarity and tendency to dehydrate on the acidic silica surface, forming cyclic boroxine anhydrides.[6] The preferred methods of purification are:

-

Recrystallization: This is the most effective method for obtaining high-purity material. A minimal amount of a hot solvent (like water or an organic solvent mixture) is used to dissolve the crude product, which then crystallizes upon cooling.

-

Acid-Base Extraction: The boronic acid can be dissolved in an organic solvent and washed with a mild aqueous base (e.g., NaHCO₃) to form the water-soluble boronate salt. The aqueous layer is then separated, washed with an organic solvent to remove non-acidic impurities, and re-acidified to precipitate the pure boronic acid.[3]

-

Trituration: The crude solid is stirred as a slurry in a solvent in which it is poorly soluble (e.g., cold hexanes or pentane). This process washes away soluble impurities, leaving the purified solid behind.

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: Will show characteristic aromatic proton signals with coupling to the fluorine atoms, as well as a signal for the methyl group. The B(OH)₂ protons often appear as a broad singlet which may exchange with D₂O.

-

¹⁹F NMR: Will show two distinct signals for the non-equivalent fluorine atoms.

-

¹¹B NMR: A valuable tool for characterizing boron compounds, typically showing a broad signal around 28-33 ppm for the trigonal boronic acid.[7]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Conclusion and Outlook

The synthesis of this compound is readily achievable through well-established organometallic methodologies. The Grignard pathway represents a robust, scalable, and operationally simpler choice, predicated on the availability of the aryl bromide starting material. The lithiation-borylation route offers a powerful and rapid alternative, though it requires more specialized handling of pyrophoric reagents and cryogenic conditions. By understanding the mechanistic principles and the causal factors behind the specific reaction conditions, researchers can confidently execute these protocols to access this versatile and synthetically important building block for applications in pharmaceutical and materials science innovation.

References

-

Aggarwal, V. K., & Leonori, D. (2014). Lithiation–Borylation Methodology and its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183. Available at: [Link]

-

Anslyn, E. V., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. Available at: [Link]

-

Clark, E. R., et al. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2618. Available at: [Link]

-

Couto, I., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(18), 5483. Available at: [Link]

-

Ishihara, K., & Yamamoto, H. (2000). (3,4,5-Trifluorophenyl)boronic acid. Organic Syntheses, 77, 147. Available at: [Link]

- Leermann, T., Leroux, F. R., & Colobert, F. (2011). A General and Convenient Protocol for the Electrophilic Borylation of Aryl Grignard Reagents. Organic Letters, 13(17), 4479–4481.

Sources

- 1. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 2. US20020161230A1 - Process for preparing boronic and borinic acids - Google Patents [patents.google.com]

- 3. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]

- 6. Report: Boron-Based Directing Groups for Directed Lithiation Reactions (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 7. bristol.ac.uk [bristol.ac.uk]

structure elucidation of (2,4-Difluoro-3-methylphenyl)boronic acid

An In-Depth Technical Guide to the Structure Elucidation of (2,4-Difluoro-3-methylphenyl)boronic acid

Introduction

This compound is a key organoboron compound, widely utilized as a building block in synthetic organic chemistry. Its prominence, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, makes it invaluable for the synthesis of complex molecules in the pharmaceutical and materials science industries. The precise arrangement of its fluoro, methyl, and boronic acid functionalities on the phenyl ring dictates its reactivity and the stereochemistry of its products. Therefore, unambiguous structure elucidation is not merely an academic exercise but a critical quality control step to ensure reaction success and product purity.

This guide provides a comprehensive, multi-technique approach to the structural verification of this compound. We will move beyond simple data reporting to explain the causality behind the analytical choices and interpret the resulting data in an integrated manner. This self-validating workflow is designed for researchers, scientists, and drug development professionals who require a high degree of confidence in the identity and purity of their starting materials.

Molecular and Chemical Properties Overview

Before delving into the analytical techniques, it is essential to establish the theoretical foundation of the target molecule.

| Property | Value | Source |

| Molecular Formula | C₇H₇BF₂O₂ | [1] |

| Molecular Weight | 171.94 g/mol | [1][2] |

| CAS Number | 1619980-13-0 | [2] |

| Appearance | Typically a white to off-white solid | N/A |

| Canonical SMILES | CC1=C(C(=CC=C1F)B(O)O)F | N/A |

The Integrated Spectroscopic Workflow: A Strategy for Certainty

No single analytical technique can provide absolute structural proof. A robust elucidation strategy relies on the convergence of data from multiple, orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together, they create a self-validating system that confirms the molecular structure, connectivity, and purity. Our approach integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and the definitive confirmation by X-ray Crystallography.

Caption: Integrated workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Connectivity

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[3] For this compound, a suite of NMR experiments (¹H, ¹³C, ¹⁹F, and ¹¹B) is required to map the complete molecular framework.

¹H NMR Spectroscopy

Proton NMR provides information about the chemical environment and connectivity of hydrogen atoms.

-

Expected Signals:

-

Aromatic Protons (H-5, H-6): Two signals are expected in the aromatic region (~7.0-8.0 ppm). Their exact chemical shifts are influenced by the electron-withdrawing fluorine atoms and the electron-donating methyl group.

-

Methyl Protons (-CH₃): One signal is expected in the aliphatic region (~2.0-2.5 ppm).

-

Boronic Acid Protons (-B(OH)₂): A broad singlet is often observed, which is exchangeable with D₂O. Its chemical shift is highly dependent on concentration and solvent.

-

-

Causality of Splitting Patterns: The key to confirming the substitution pattern lies in the coupling constants (J-coupling).

-

The aromatic protons will couple to each other (³JHH, typically 7-9 Hz).

-

Crucially, they will also exhibit coupling to the fluorine atoms. H-5 will show coupling to F-4 (³JHF) and H-6 will show coupling to F-2 (³JHF) and F-4 (⁵JHF). This results in complex splitting patterns (e.g., doublet of doublets, or triplet of doublets).

-

The methyl protons are expected to show coupling to the adjacent F-2 and F-4 atoms (⁴JHF), likely appearing as a triplet or a more complex multiplet.

-

¹³C NMR Spectroscopy

Carbon NMR reveals the number of unique carbon environments and provides information about hybridization.

-

Expected Signals: Seven distinct carbon signals are expected.

-

Aromatic Carbons: Six signals in the aromatic region (~110-165 ppm).

-

C-B Bond: The carbon directly attached to the boron atom (C-1) will have a characteristic chemical shift.

-

C-F Bonds: The carbons directly bonded to fluorine (C-2, C-4) will appear as doublets with large one-bond coupling constants (¹JCF ≈ 240-260 Hz).[4] This is a definitive indicator of direct C-F bonding. Other carbons will show smaller multi-bond C-F couplings.

-

-

Methyl Carbon (-CH₃): One signal in the aliphatic region (~15-25 ppm), which may also exhibit coupling to the fluorine atoms.

-

¹⁹F NMR Spectroscopy

Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive and informative technique.[5]

-

Expected Signals: Two distinct signals are expected for the two chemically non-equivalent fluorine atoms (F-2 and F-4). The chemical shifts for aryl fluorides typically appear between -100 and -170 ppm relative to CFCl₃.[6][7]

-

Data Interpretation: The signals will likely appear as complex multiplets due to coupling with the aromatic protons (H-5, H-6) and the methyl protons. The presence of exactly two signals in the ¹⁹F NMR spectrum is strong evidence for the 2,4-difluoro substitution pattern.

¹¹B NMR Spectroscopy

Boron-11 NMR is specific for observing the boron atom.

-

Expected Signal: For a tricoordinate sp²-hybridized boronic acid, a single, often broad, signal is expected in the range of δ 25-35 ppm.[8][9] The broadness is due to the quadrupolar nature of the ¹¹B nucleus.[10] The presence of this signal confirms the boronic acid moiety. In solution, boronic acids can form cyclic anhydride trimers known as boroxines, which resonate at a slightly lower field (~33 ppm) than the monomeric acid (~30 ppm).[9]

Caption: Key proton-fluorine couplings in ¹H NMR.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the molecular weight of the compound, serving as a fundamental check of its identity.

-

Expected Ionization: Electrospray ionization (ESI) is a common technique. In negative ion mode, the deprotonated molecule [M-H]⁻ is often observed with high intensity.[11]

-

Expected m/z: The monoisotopic mass of C₇H₇BF₂O₂ is 172.05. Therefore, the primary ion expected in high-resolution mass spectrometry (HRMS) would be [M-H]⁻ at m/z 172.0428. Observation of this ion with high mass accuracy (e.g., < 5 ppm error) provides strong confirmation of the elemental formula.

-

Trustworthiness through Self-Validation: A common challenge in the MS analysis of boronic acids is their tendency to undergo dehydration to form boroxines (cyclic trimers).[12] This can complicate the spectrum. The use of UPLC-MS methods with optimized conditions can minimize the formation of these and other adducts, providing a clean spectrum dominated by the molecular ion.[11][13]

| Ion | Expected m/z (Monoisotopic) | Analysis Mode |

| [M-H]⁻ | 172.0428 | ESI Negative |

| [M+H]⁺ | 173.0581 | ESI Positive |

| [M+Na]⁺ | 195.0400 | ESI Positive |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

-

Expected Absorption Bands:

-

O-H Stretch: A very broad and strong absorption band between 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded O-H groups of the boronic acid.[14]

-

Aromatic C-H Stretch: A signal just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: A signal just below 3000 cm⁻¹ for the methyl group.

-

B-O Stretch: A strong, characteristic band around 1310-1350 cm⁻¹ is indicative of the B-O single bond.[15]

-

C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region, confirming the presence of fluoro-substituents.

-

X-ray Crystallography: The Definitive Proof

When a suitable single crystal can be grown, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule.[16][17]

-

Data Interpretation: This technique determines the precise spatial arrangement of all atoms, confirming the substitution pattern on the aromatic ring. It also provides definitive data on bond lengths and angles.

-

Common Structural Features: For arylboronic acids, crystallographic analysis often reveals the formation of hydrogen-bonded dimers in the solid state, where two molecules are linked through their boronic acid groups.[18] This provides insight into the intermolecular forces governing the solid-state structure.

Experimental Protocols

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a quartz NMR tube to avoid background boron signals from borosilicate glass.[10]

-

¹H NMR: Acquire the spectrum using a standard pulse program. A spectral width of -2 to 12 ppm is typically sufficient.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A spectral width of 0 to 200 ppm is appropriate.

-

¹⁹F NMR: Acquire the spectrum using a proton-decoupled pulse program. A spectral width of -80 to -200 ppm (referenced to CFCl₃) should be used.

-

¹¹B NMR: Acquire the spectrum using a standard pulse program without proton decoupling. A spectral width of -20 to 80 ppm is sufficient.

UPLC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Chromatography: Use a C18 column with a gradient elution, for example, using mobile phases of 10 mM ammonium acetate in water and acetonitrile. A short run time of 1-2 minutes is often sufficient.[11][13]

-

Mass Spectrometry: Analyze the eluent using an ESI source in both positive and negative ion modes. Set the mass range to scan from m/z 50 to 500.

FTIR Analysis

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Conclusion

The structure of this compound is confidently elucidated through a synergistic combination of analytical techniques. NMR spectroscopy provides the definitive map of atomic connectivity, with characteristic C-F and H-F couplings confirming the 2,4-difluoro-3-methyl substitution pattern. High-resolution mass spectrometry validates the elemental composition, while FTIR spectroscopy confirms the presence of key functional groups. Finally, X-ray crystallography can provide the ultimate, unambiguous proof of the three-dimensional structure. This integrated, self-validating workflow ensures the identity, purity, and structural integrity of this critical synthetic building block, empowering researchers to proceed with confidence in their synthetic endeavors.

References

-

Title: Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry Source: ACS Publications URL: [Link]

-

Title: A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry Source: RSC Publishing URL: [Link]

-

Title: A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry Source: Analytical Methods (RSC Publishing) URL: [Link]

-

Title: CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters Source: ResearchGate URL: [Link]

-

Title: 11B NMR Chemical Shifts Source: SDSU Chemistry URL: [Link]

-

Title: Analysis of Boronic Acids Without Chemical Derivatisation Source: ResearchGate URL: [Link]

-

Title: A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers Source: MDPI URL: [Link]

-

Title: 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations Source: ACS Publications URL: [Link]

-

Title: Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry Source: ACS Publications URL: [Link]

-

Title: 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Fourier transform infrared (FTIR) spectrum of boronic acid copolymer. Source: ResearchGate URL: [Link]

-

Title: FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Source: ResearchGate URL: [Link]

-

Title: FTIR spectrum of boric acid. Source: ResearchGate URL: [Link]

-

Title: (2,6-Difluoro-3-methylphenyl)boronic acid Source: PubChem URL: [Link]

-

Title: ATR-FT-IR spectra of 1 , 2 , and boronate microparticles BP . A... Source: ResearchGate URL: [Link]

-

Title: Coordination of Adsorbed Boron: A FTIR Spectroscopic Study Source: USDA ARS URL: [Link]

-

Title: X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors Source: PMC - NIH URL: [Link]

-

Title: 13 C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles Source: ResearchGate URL: [Link]

-

Title: 19F Chemical Shifts and Coupling Constants Source: NMR Facility, UCSB Chem and Biochem URL: [Link]

-

Title: 19F NMR Reference Standards Source: University of Wisconsin-Madison Chemistry URL: [Link]

-

Title: 1HNMR spectrometry in structural elucidation of organic compounds Source: Journal of Chemical and Pharmaceutical Sciences URL: [Link]

-

Title: X-ray crystallography Source: Wikipedia URL: [Link]

-

Title: X-ray Crystallography Source: Chemistry LibreTexts URL: [Link]

Sources

- 1. (2,6-Difluoro-3-methylphenyl)boronic acid | C7H7BF2O2 | CID 16427092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. jchps.com [jchps.com]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. colorado.edu [colorado.edu]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

(2,4-Difluoro-3-methylphenyl)boronic acid CAS number lookup

An In-Depth Technical Guide to (2,4-Difluoro-3-methylphenyl)boronic Acid for Advanced Drug Discovery

Executive Summary: This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the strategic use of this compound. We delve into its critical physicochemical properties, provide a robust, field-proven synthesis protocol with mechanistic insights, and detail its application in the Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern pharmaceutical synthesis. This document is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to leverage this versatile building block to its fullest potential in creating novel molecular entities.

The Ascendancy of Boronic Acids in Medicinal Chemistry

The journey of a drug from concept to clinic is built upon the strategic assembly of molecular scaffolds.[1] In this landscape, organoboron compounds, particularly boronic acids, have risen to prominence as exceptionally versatile and valuable building blocks.[2][3] Initially, there was some apprehension regarding the potential toxicity of boron-containing compounds, a notion that has since been largely demystified.[2] The approval and clinical success of drugs like Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, marked a paradigm shift, underscoring the therapeutic potential of the boronic acid functional group.[2][4]

The utility of boronic acids stems from their unique combination of stability, low toxicity, and remarkable reactivity in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][5] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation that allows for the construction of complex biaryl systems often found at the core of pharmacologically active molecules.[1][6] The ability to precisely introduce substituted aryl moieties makes boronic acids indispensable tools for library synthesis and lead optimization in drug discovery programs.[1]

Compound Profile: this compound

This compound is a specialized reagent designed for the precise introduction of a uniquely substituted phenyl ring into a target molecule. Its strategic importance lies in the specific arrangement of its substituents, which can profoundly influence the properties of the final compound.

Physicochemical & Structural Data

| Property | Value | Source |

| CAS Number | 1619980-13-0 | [7] |

| Molecular Formula | C₇H₇BF₂O₂ | Inferred from structure |

| Molecular Weight | 171.94 g/mol | [7] |

| Appearance | White to off-white solid | Typical for arylboronic acids |

| Purity | ≥98% | [7] |

The Strategic Rationale of the Substitution Pattern

The true value of this reagent is understood by analyzing the contribution of each substituent to the molecular design process:

-

2,4-Difluoro Substitution: The presence of two fluorine atoms imparts significant changes to the electronic properties of the phenyl ring. Fluorine is highly electronegative and can act as a weak hydrogen bond acceptor. In medicinal chemistry, fluorine substitution is a well-established strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism, and to improve pharmacokinetic properties such as membrane permeability and bioavailability.[1]

-

3-Methyl Group: The methyl group provides steric bulk and lipophilicity. Its position, ortho to one fluorine and meta to the other, can be used to control the conformation of the biaryl bond formed during coupling. This steric influence is a critical tool for medicinal chemists to fine-tune the three-dimensional shape of a molecule to optimize its binding affinity and selectivity for a biological target.

Synthesis and Mechanistic Underpinnings

The synthesis of arylboronic acids is a well-established process in organic chemistry. The most common and reliable route involves the reaction of an organometallic species (either a Grignard or organolithium reagent) with a trialkyl borate ester, followed by acidic hydrolysis.

Recommended Synthesis Protocol

This protocol is adapted from established procedures for structurally similar fluorinated arylboronic acids.[8][9][10] The core principle is the formation of an organometallic intermediate from 1-bromo-2,4-difluoro-3-methylbenzene, which then acts as a nucleophile.

Prerequisites: All glassware must be flame-dried or oven-dried prior to use. All reactions must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Materials:

-

1-Bromo-2,4-difluoro-3-methylbenzene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl borate or Triisopropyl borate

-

1M Hydrochloric Acid (HCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Step-by-Step Procedure:

-

Grignard Reagent Formation:

-

To a three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add anhydrous THF to cover the magnesium.

-

Dissolve 1-bromo-2,4-difluoro-3-methylbenzene (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium suspension and gently heat to initiate the reaction. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring the mixture for 1-2 hours to ensure complete formation of the Grignard reagent, (2,4-Difluoro-3-methylphenyl)magnesium bromide.

-

-

Borylation:

-

In a separate flask, cool a solution of a trialkyl borate (e.g., trimethyl borate, 1.5 equivalents) in anhydrous THF to -78 °C using a dry ice/acetone bath.

-

Transfer the prepared Grignard reagent from the first flask to the borate solution via cannula, maintaining the temperature at -78 °C. Causality Note: This low temperature is critical to prevent over-addition of the Grignard reagent to the borate ester.

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

-

Hydrolysis and Workup:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly quench the reaction by adding 1M HCl solution. Stir vigorously for 30 minutes to hydrolyze the borate ester intermediate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[10]

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude solid can be purified by recrystallization or by slurrying in a solvent system such as hexanes/ethyl acetate to afford pure this compound.

-

Synthesis Workflow Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol

This protocol provides a general framework for coupling this compound with a generic aryl bromide.

Self-Validation: The reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product.

Materials:

-

This compound (1.2 equivalents)

-

Aryl Bromide (1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene/Water)

Step-by-Step Procedure:

-

Reaction Setup: To a reaction vessel, add the aryl bromide, this compound, and the base.

-

Inerting: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. Causality Note: This step is crucial as the Pd(0) catalyst is sensitive to oxygen.

-

Solvent and Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction's progress. Upon completion, cool the mixture to room temperature.

-

Workup: Dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with water and brine, then dry over Na₂SO₄ or MgSO₄.

-

Purification: Concentrate the organic layer and purify the residue by flash column chromatography on silica gel to isolate the desired biaryl product.

Conclusion

This compound (CAS: 1619980-13-0) is more than a simple chemical reagent; it is a strategic tool for molecular design. Its unique substitution pattern allows medicinal chemists to introduce fluorine for enhanced metabolic stability and a sterically influential methyl group to probe and optimize molecular conformation. A thorough understanding of its synthesis and its application in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling empowers researchers to accelerate the development of novel, high-value pharmaceutical candidates.

References

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

-

Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Suzuki Coupling - Organic Chemistry Portal. [Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). [Link]

-

The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. [Link]

- CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google P

-

(3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central. [Link]

-

Commercially available and late‐stage clinical trials boron‐based drugs. - ResearchGate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. 2,4-Difluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 9. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to (2,4-Difluoro-3-methylphenyl)boronic acid: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4-Difluoro-3-methylphenyl)boronic acid is a synthetically versatile organoboron compound that has garnered significant interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. Its unique structural features—a difluorinated phenyl ring coupled with a methyl group and a reactive boronic acid moiety—make it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its critical role in modern synthetic methodologies, and detailed protocols for its application, with a particular focus on its utility for professionals in drug discovery and development.

Core Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, storage, and application in a laboratory setting.

Structural and General Properties

| Property | Value | Source |

| CAS Number | 1619980-13-0 | [1] |

| Molecular Formula | C₇H₇BF₂O₂ | [1] |

| Molecular Weight | 171.94 g/mol | [1] |

| Appearance | White to off-white solid (typical) | General knowledge |

| Purity | Typically ≥98% | [1] |

Solubility and Stability

Explicit solubility data for this compound is not detailed in the available literature. However, based on the general solubility of phenylboronic acids, it is expected to be soluble in many organic solvents such as tetrahydrofuran (THF), dioxane, and other ethers and ketones, with lower solubility in non-polar hydrocarbon solvents.

Boronic acids are known to be sensitive to dehydration, which can lead to the formation of cyclic anhydrides (boroxines). Therefore, proper storage is crucial to maintain the integrity of the compound. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area to prevent degradation.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application

The paramount chemical application of this compound lies in its role as a coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.

The fluorine and methyl substituents on the phenyl ring of this compound can significantly influence the electronic properties and steric hindrance of the molecule, thereby affecting the efficiency and outcome of the coupling reaction. The electron-withdrawing nature of the fluorine atoms can impact the transmetalation step in the catalytic cycle.

Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.

Exemplary Experimental Protocol for Suzuki-Miyaura Coupling

While a specific protocol for this compound is not available, the following general procedure for the Suzuki-Miyaura coupling of a bromo-aromatic compound with a phenylboronic acid can be adapted.

Materials:

-

Bromo-aromatic compound (1 equivalent)

-

This compound (1.5 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equivalents)

-

A suitable phosphine ligand (e.g., SPhos, XPhos) (0.1 equivalents)

-

Cesium fluoride (CsF) or another suitable base (e.g., K₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous solvent (e.g., THF, dioxane, or a mixture)

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the bromo-aromatic compound, this compound, the palladium catalyst, the phosphine ligand, and the base.

-

Add the anhydrous solvent via syringe.

-

Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 80-100 °C).

-

Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the palladium catalyst.

-

The filtrate is then subjected to a standard aqueous work-up. Typically, this involves dilution with an organic solvent (e.g., ethyl acetate), washing with water and brine, and drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as flash column chromatography on silica gel.

Causality in Experimental Choices:

-

Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so an inert atmosphere is crucial to prevent its deactivation.

-

Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like SPhos and XPhos can enhance the rate of oxidative addition and reductive elimination, leading to higher yields and faster reaction times, especially with challenging substrates.

-

Base: The base is required to activate the boronic acid for the transmetalation step. The choice of base can significantly impact the reaction outcome, and common choices include carbonates, phosphates, and fluorides.

-

Solvent: The solvent must be able to dissolve the reactants and be compatible with the reaction conditions. Anhydrous solvents are often preferred to minimize side reactions, such as protodeboronation.

Significance in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate various properties, including metabolic stability, lipophilicity, and binding affinity. The 2,4-difluoro substitution pattern on the phenyl ring of this compound makes it a particularly attractive building block for the synthesis of novel pharmaceutical agents.

The presence of the methyl group provides an additional point of diversity and can influence the conformational preferences of the final molecule, which can be critical for its biological activity.

While specific drug candidates derived directly from this compound are not prominently featured in the searched literature, its utility can be inferred from the broad application of fluorinated phenylboronic acids in the synthesis of bioactive molecules. For example, patent literature describes the use of similar substituted phenylboronic acids in the preparation of herbicides and as intermediates in the synthesis of various therapeutic agents.[4]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood. It is known to cause skin and eye irritation, and may be harmful if swallowed. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. In case of contact with skin or eyes, rinse immediately with plenty of water. If ingested, seek medical attention.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its key role in the Suzuki-Miyaura cross-coupling reaction provides a reliable method for the construction of complex biaryl structures. The presence of fluorine and methyl substituents makes it a particularly useful building block for the development of new pharmaceuticals and other functional materials. A thorough understanding of its properties and careful consideration of reaction conditions are essential for its successful application in research and development.

References

-

Suzuki-Miyaura Coupling - Organic Synthesis. [Link]

- Google Patents.

- Google Patents. (US5780454A - Boronic ester and acid compounds).

- Google Patents. (CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid).

-

MDPI. (Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives). [Link]

-

Organic Chemistry Portal. (Suzuki Coupling). [Link]

-

Rose-Hulman Institute of Technology. (Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin). [Link]

-

BoronPharm. (2,6-Difluoro-3-methylphenylboronic acid). [Link]

- Google Patents. (EP2797933B1 - Methods of forming 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters and methods of using the same).

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 2,3-二氟-3-甲酰基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. EP2797933B1 - Methods of forming 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters and methods of using the same - Google Patents [patents.google.com]

(2,4-Difluoro-3-methylphenyl)boronic acid molecular weight

An In-Depth Technical Guide to (2,4-Difluoro-3-methylphenyl)boronic acid: Properties, Synthesis, and Applications in Cross-Coupling Chemistry

Introduction

This compound is a specialized organoboron compound that has emerged as a valuable building block in modern synthetic chemistry, particularly within the realms of pharmaceutical and materials science research. Its unique trifunctional substitution pattern—featuring two electron-withdrawing fluorine atoms, an electron-donating methyl group, and a versatile boronic acid moiety—imparts distinct reactivity and physicochemical properties to the molecule. This guide provides a comprehensive overview for researchers and drug development professionals, detailing the compound's properties, a robust synthetic protocol, its application in the Suzuki-Miyaura cross-coupling reaction, and its significance in medicinal chemistry.

The strategic placement of fluorine atoms can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making fluorinated synthons highly sought after in drug discovery.[1][2] this compound serves as a key intermediate for introducing this specific fluorinated phenyl motif into more complex molecular architectures.

Physicochemical and Structural Data

A precise understanding of a reagent's fundamental properties is critical for its effective use in synthesis. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 171.94 g/mol | [3][] |

| Molecular Formula | C₇H₇BF₂O₂ | [] |

| CAS Number | 1619980-13-0 | [3][] |

| IUPAC Name | This compound | [] |

| Canonical SMILES | B(C1=C(C(=C(C=C1)F)C)F)(O)O | [] |

| InChI Key | UEVQAPSBQZFLML-UHFFFAOYSA-N | [3] |

| Appearance | Typically a white to off-white solid | |

| Purity | Commercially available up to 98% | [3] |

Synthesis of this compound

The synthesis of arylboronic acids is most commonly achieved via the reaction of an organometallic intermediate, such as a Grignard or organolithium reagent, with a borate ester, followed by acidic hydrolysis. The following protocol describes a representative synthesis starting from 1-bromo-2,4-difluoro-3-methylbenzene.

Experimental Protocol: Synthesis via Grignard Reaction

This method involves the formation of a Grignard reagent, which is then quenched with a trialkyl borate.

Step 1: Grignard Reagent Formation

-

Set up a flame-dried, three-necked flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel under an inert atmosphere (e.g., Argon or Nitrogen).

-

Add magnesium turnings to the flask.

-

In the dropping funnel, add a solution of 1-bromo-2,4-difluoro-3-methylbenzene in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction may need initiation with a small crystal of iodine or gentle heating.

-

Once the exothermic reaction begins (indicated by bubbling and refluxing), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring the mixture for 1-2 hours to ensure complete formation of the Grignard reagent, (2,4-difluoro-3-methylphenyl)magnesium bromide.

Causality: Anhydrous conditions are critical because Grignard reagents are highly basic and will react with even trace amounts of water, quenching the reagent. The inert atmosphere prevents reaction with oxygen.

Step 2: Borylation and Hydrolysis

-

In a separate flame-dried flask under an inert atmosphere, prepare a solution of trimethyl borate in anhydrous THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath. This low temperature is crucial to control the reactivity and prevent over-addition of the Grignard reagent to the borate ester.[5]

-

Slowly transfer the prepared Grignard reagent solution to the cold trimethyl borate solution via cannula.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[5][6]

-

The product can be purified by recrystallization or silica gel chromatography if necessary.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex.[7] this compound is an excellent coupling partner in these reactions for constructing biaryl structures.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a general methodology for coupling this compound with an aryl bromide.

Materials:

-

Aryl bromide (1.0 equiv)

-

This compound (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos).[8]

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)

-

Anhydrous solvent system (e.g., Dioxane/Water, Toluene/Ethanol, or DMF)

Procedure:

-

To a reaction vessel, add the aryl bromide, this compound, the palladium catalyst/ligand, and the base.

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to remove oxygen.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.[8]

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Trustworthiness & Causality: The choice of catalyst, ligand, base, and solvent is interdependent and crucial for success. The base is required to activate the boronic acid in the transmetalation step.[7] The ligand stabilizes the palladium center and modulates its reactivity. Degassing is essential as the Pd(0) active catalyst can be oxidized by atmospheric oxygen, deactivating it.

Suzuki-Miyaura Catalytic Cycle Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Significance in Drug Discovery and Medicinal Chemistry

The incorporation of boron-containing compounds, particularly boronic acids, into medicinal chemistry has grown significantly since the approval of drugs like bortezomib (Velcade).[2][9] While this compound is primarily used as a synthetic intermediate rather than a final drug, the biaryl scaffolds it helps create are of immense interest.

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, and its introduction into drug candidates can block sites of metabolic oxidation, thereby increasing the compound's half-life.

-

Modulation of Physicochemical Properties : The two fluorine atoms are strongly electron-withdrawing, which can alter the pKa of nearby functional groups and influence the overall electronic profile of the molecule. This can be exploited to fine-tune binding interactions with protein targets.

-